![molecular formula C6H6O3 B2859013 5-Oxaspiro[2.4]heptane-4,6-dione CAS No. 34299-44-0](/img/structure/B2859013.png)
5-Oxaspiro[2.4]heptane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Research: Leukotriene Antagonists
5-Oxaspiro[2.4]heptane-4,6-dione: is a key intermediate in the synthesis of leukotriene antagonists . These compounds are significant in the treatment of asthma and allergic rhinitis as they inhibit the action of leukotrienes, which are inflammatory mediators that can cause bronchoconstriction.
Organic Synthesis: Intermediate for Complex Molecules
The compound serves as a versatile intermediate in organic synthesis . Its unique spirocyclic structure is useful in constructing complex molecular architectures, which are often required in the development of new materials and active pharmaceutical ingredients.
Analytical Chemistry: Reference Standards
This compound is also used as a reference standard in analytical chemistry to ensure the accuracy of analytical methods and instruments . It helps in the calibration of equipment and validation of analytical procedures in pharmaceutical testing.
Mécanisme D'action
Target of Action
5-Oxaspiro[2.4]heptane-4,6-dione is primarily used as an intermediate product for producing leukotriene antagonists . Leukotrienes are inflammatory mediators that play a crucial role in conditions like asthma and allergic rhinitis. By antagonizing these substances, the compound can potentially mitigate the symptoms of these conditions.
Mode of Action
The exact mode of action of 5-Oxaspiro[2As an intermediate in the production of leukotriene antagonists, it likely contributes to the final product’s ability to inhibit the action of leukotrienes .
Biochemical Pathways
The compound is involved in the synthesis of leukotriene antagonists, which act on the leukotriene pathway. Leukotrienes are produced in the body from arachidonic acid via the 5-lipoxygenase pathway. By inhibiting leukotrienes, the antagonists can prevent the bronchoconstriction, increased vascular permeability, and inflammatory effects that leukotrienes typically cause .
Result of Action
As an intermediate in the production of leukotriene antagonists, 5-Oxaspiro[2.4]heptane-4,6-dione contributes to the overall therapeutic effects of these drugs. These effects can include reduced inflammation, alleviated respiratory symptoms, and decreased allergic reactions .
Propriétés
IUPAC Name |
5-oxaspiro[2.4]heptane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-4-3-6(1-2-6)5(8)9-4/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVLBFICUWJKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxaspiro[2.4]heptane-4,6-dione | |
CAS RN |
34299-44-0 |
Source
|
Record name | 5-oxaspiro[2.4]heptane-4,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.